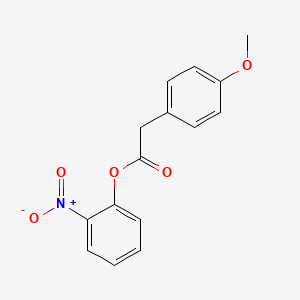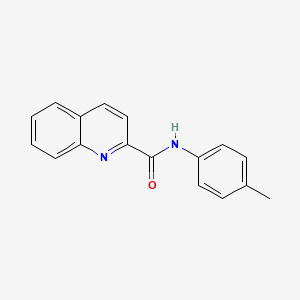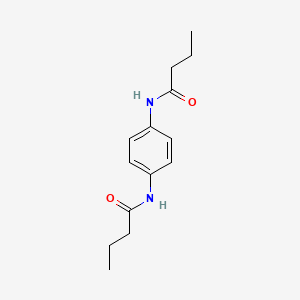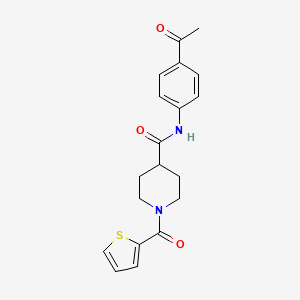
2-nitrophenyl (4-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitrophenyl (4-methoxyphenyl)acetate, commonly known as NPA, is a chemical compound used in scientific research. It is a derivative of phenylacetate, a common organic compound found in many natural sources. NPA is widely used in the field of biochemistry and physiology due to its unique properties and mechanism of action.
Mécanisme D'action
NPA is hydrolyzed by esterases and lipases into 4-methoxyphenylacetic acid and nitrophenol. The hydrolysis reaction is a common mechanism for many ester compounds. The reaction is catalyzed by enzymes, which act as biological catalysts that increase the rate of the reaction without being consumed in the process.
Biochemical and Physiological Effects:
NPA has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. NPA has also been shown to have anti-inflammatory and antioxidant properties. In addition, NPA has been shown to regulate lipid metabolism and glucose homeostasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
NPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, NPA has some limitations as well. It is toxic in high concentrations and must be handled with care. In addition, it may not be suitable for all experiments due to its specific properties and mechanism of action.
Orientations Futures
There are several future directions for the use of NPA in scientific research. One area of interest is the development of NPA-based biosensors for detecting esterase and lipase activity in biological samples. Another area of interest is the investigation of NPA as a potential therapeutic agent for cancer and metabolic disorders. Further studies are needed to fully understand the biochemical and physiological effects of NPA and its potential applications in various fields of research.
In conclusion, NPA is a unique and valuable compound used in scientific research. Its properties and mechanism of action make it a useful tool for investigating enzyme-catalyzed reactions and studying various biochemical and physiological processes. Further research is needed to fully explore the potential applications of NPA in various fields of research.
Méthodes De Synthèse
NPA can be synthesized through a multi-step process involving the reaction of 4-methoxyphenylacetic acid with nitric acid. The resulting product is then purified through various techniques such as recrystallization and column chromatography. The final product is a white crystalline powder with a melting point of 97-99°C.
Applications De Recherche Scientifique
NPA is commonly used in scientific research as a substrate for enzymes such as esterases and lipases. It is also used as a model compound for studying the mechanism of action of these enzymes. NPA has been used in various studies to investigate the kinetics and thermodynamics of enzyme-catalyzed reactions, as well as the structural and functional properties of enzymes.
Propriétés
IUPAC Name |
(2-nitrophenyl) 2-(4-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-12-8-6-11(7-9-12)10-15(17)21-14-5-3-2-4-13(14)16(18)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATFPIVPZYQXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202343 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Nitrophenyl (4-methoxyphenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726325.png)

![N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B5726346.png)
![3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5726349.png)
![4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5726358.png)
![11-[(3-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5726373.png)
![2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5726388.png)



![2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5726426.png)

![ethyl 2-({[(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5726434.png)